2-bromo-N-methyl-N-phenylbenzamide is an organic compound that belongs to the class of substituted benzamides. Its structure features a bromine atom and a methyl group attached to a nitrogen atom, alongside a phenyl group, which contributes to its unique chemical properties. This compound is utilized in various synthetic applications, particularly in the field of organic chemistry.
2-bromo-N-methyl-N-phenylbenzamide can be classified as:
The synthesis of 2-bromo-N-methyl-N-phenylbenzamide can be achieved through various methods:
The molecular formula for 2-bromo-N-methyl-N-phenylbenzamide is . The compound contains:
2-bromo-N-methyl-N-phenylbenzamide participates in several chemical reactions:
The reaction pathways often involve:
The mechanism for reactions involving 2-bromo-N-methyl-N-phenylbenzamide typically follows these steps:
Computational studies utilizing density functional theory have been employed to model these mechanisms and predict product distributions .
2-bromo-N-methyl-N-phenylbenzamide has significant applications in:
This compound exemplifies the versatility of benzamide derivatives in synthetic organic chemistry, showcasing their utility in advanced chemical research and development.
The compound 2-bromo-N-methyl-N-phenylbenzamide (CAS No. 94191-66-9) is systematically named under IUPAC conventions as 2-bromo-N-methyl-N-phenylbenzamide. This denotes a benzamide derivative substituted with bromine at the ortho-position (carbon 2) of the benzoyl ring and a methyl group on the nitrogen atom, which is additionally bound to a phenyl ring. Its molecular formula is C₁₄H₁₂BrNO, with a molecular weight of 290.16 g/mol. Key identifiers include:
CN(C(=O)C1=CC=CC=C1Br)C1=CC=CC=C1 [4] [6] KPWBSOREDPETKJ-UHFFFAOYSA-N [4] CN(C(=O)C1=CC=CC=C1Br)C1C=CC=CC=1 [4] The structure features a tertiary amide linkage, where the nitrogen atom is di-substituted (methyl and phenyl groups), altering electronic distribution and steric profile compared to secondary amides like 2-bromo-N-phenylbenzamide (C₁₃H₁₀BrNO, MW 276.13 g/mol) [3] [5].
Isomeric differences significantly impact physicochemical properties. The ortho-bromo substitution in 2-bromo-N-methyl-N-phenylbenzamide induces steric strain between the bromine atom and the adjacent carbonyl group. This contrasts with meta- or para-substituted isomers (e.g., 5-bromo-2-methyl-N-phenylbenzamide, CAS 1488047-41-1), where reduced steric hindrance allows greater conformational freedom [8]. Key comparisons include:
Table 1: Impact of Bromine Substitution Position on Benzamide Properties
| Isomer | Substitution Pattern | Steric Hindrance | Electronic Effects |
|---|---|---|---|
| 2-bromo-N-methyl-N-phenyl | ortho-Br | High (Bromine-carbonyl clash) | Moderate electron withdrawal, enhanced by proximity |
| 5-bromo-2-methyl-N-phenyl | meta-Br (relative to methyl) | Low | Weak electron withdrawal |
| 4-bromo-N-phenylbenzamide | para-Br | None | Resonance stabilization possible |
N-methylation further differentiates 2-bromo-N-methyl-N-phenylbenzamide from non-methylated analogs like 2-bromo-N-phenylbenzamide (CAS 10282-57-2). The methyl group elevates the amide’s rotational barrier and reduces hydrogen-bonding capacity, affecting solubility and crystallinity [3] [4].
Crystallography: Though single-crystal XRD data for 2-bromo-N-methyl-N-phenylbenzamide is unavailable in the search results, related N-phenylbenzamide derivatives (e.g., N-(2-methyl-5-nitrophenyl)benzamide) crystallize in monoclinic systems (space group P2₁/c) with planar amide linkages and van der Waals-dominated packing [7]. The ortho-bromo group likely disrupts coplanarity between rings, reducing π-π stacking efficiency.
Spectroscopy:
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311++G(d,p)) predict key structural features:
Table 2: Key Computed Parameters for 2-Bromo-N-methyl-N-phenylbenzamide
| Parameter | Value | Method/Basis Set | Significance |
|---|---|---|---|
| LogP | ~3.7 | Predicted (similar to [3]) | High lipophilicity |
| HOMO-LUMO Gap | ~4.2 eV | DFT/B3LYP/6-311++G(d,p) | Charge transfer efficiency |
| Dipole Moment | ~4.5 Debye | DFT/B3LYP/6-311++G(d,p) | Polarity and solvent interaction |
| Rotatable Bonds | 3 | From SMILES topology | Conformational flexibility |
Molecular dynamics simulations suggest restricted amide bond rotation due to steric crowding, potentially enhancing thermal stability [7].
CAS No.: 14681-59-5
CAS No.: 154445-03-1
CAS No.: 172585-66-9
CAS No.: 24431-54-7
CAS No.: 2435-59-8